2-(1H-indol-2-yl)ethanol

Description

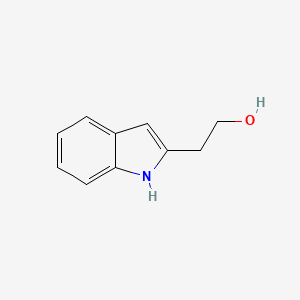

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYHZABGLQFCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(1H-indol-2-yl)ethanol: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

2-(1H-indol-2-yl)ethanol (also known as indole-2-ethanol) is a critical biological metabolite[1] and a highly versatile building block in the synthesis of complex spirocycles, pharmaceutical agents, and indole alkaloids[2][3].

From a synthetic perspective, functionalizing the C2 position of an indole ring presents a fundamental challenge. The inherent electronic nature of the indole nucleus dictates that the C3 position is the most nucleophilic site due to enamine-like resonance. Consequently, direct electrophilic substitution at C2 is generally disfavored. To synthesize C2-substituted derivatives like 2-(1H-indol-2-yl)ethanol, chemists must employ strategic workarounds—either by utilizing directing groups to override the natural reactivity or by reducing pre-functionalized C2-esters[2][4][5].

This whitepaper details the mechanistic rationale, self-validating experimental protocols, and analytical benchmarks for the two most robust synthetic pathways to 2-(1H-indol-2-yl)ethanol.

Mechanistic Pathways & Route Selection

The synthesis of 2-(1H-indol-2-yl)ethanol relies on two primary retrosynthetic disconnections:

-

Route A: Directed ortho-Metalation (DoM) Indole cannot be directly lithiated at C2 because the N-H proton is highly acidic (pKa ~16.2), and the resulting indolyl anion repels further nucleophilic attack. By masking the nitrogen with a tert-butyloxycarbonyl (N-Boc) group, the nitrogen's lone pair is delocalized, reducing ring electron density. Crucially, the carbonyl oxygen of the Boc group pre-coordinates the lithium cation of t-BuLi. This Complex Induced Proximity Effect (CIPE) directs the base exclusively to the C2 proton[3][4]. The resulting C2-lithiated species is highly nucleophilic and readily opens the strained ring of ethylene oxide[4].

-

Route B: Hydride Reduction of C2-Esters For scale-up scenarios where handling pyrophoric t-BuLi and toxic ethylene oxide is suboptimal, the direct reduction of ethyl 1H-indole-2-acetate using Lithium Aluminum Hydride (LiAlH4) provides a highly efficient, single-step alternative[2][5].

Fig 1: Retrosynthetic strategies for 2-(1H-indol-2-yl)ethanol via directed lithiation or ester reduction.

Route A: Directed Lithiation of N-Boc Indole

This route is ideal for late-stage functionalization or when starting from a complex, pre-existing indole core[3].

Fig 2: Step-by-step experimental workflow for the C2-lithiation and alkylation of N-Boc indole.

Experimental Protocol

-

Preparation: Dissolve N-Boc-indole (1.0 eq) in anhydrous THF (0.1 M concentration) under a strict argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add t-BuLi (1.5 to 2.0 eq, typically ~1.7 M in pentane) dropwise over 15 minutes[4].

-

Self-Validating Checkpoint: The solution should transition from colorless to a distinct yellow/orange hue. This color change is the visual confirmation of the C2-organolithium species forming. If the solution remains colorless, the t-BuLi titer is likely degraded, or residual moisture has quenched the base.

-

-

Electrophilic Trapping: Stir for 1 hour at -78 °C, then add ethylene oxide (2.0 to 2.5 eq) dropwise[4]. Maintain the reaction at -78 °C for an additional hour before allowing it to slowly warm to room temperature overnight.

-

Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

-

Causality: NH₄Cl provides a mild proton source to neutralize the newly formed alkoxide and destroy unreacted organolithium without inadvertently cleaving the acid-sensitive N-Boc group.

-

-

Deprotection: Extract the organic layer with EtOAc, dry over Na₂SO₄, and concentrate. The crude N-Boc-2-(indol-2-yl)ethanol can be deprotected by stirring in a 1:1 mixture of Trifluoroacetic Acid (TFA) and CH₂Cl₂ at room temperature for 2 hours, followed by basic workup to yield the target compound.

Route B: Hydride Reduction of Ethyl 1H-indole-2-acetate

This protocol relies on the robust reduction of an ester to a primary alcohol. It is highly scalable and avoids cryogenic temperatures[2][5].

Experimental Protocol

-

Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under argon.

-

Addition: Dissolve ethyl 1H-indole-2-acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Causality: The reduction of the ester carbonyl is highly exothermic and evolves hydrogen gas. Dropwise addition is critical to prevent thermal runaway and solvent boil-over.

-

-

Reduction: Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 2-4 hours[2].

-

Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material ester (higher Rf) must completely disappear, replaced by a single, more polar spot (the product alcohol).

-

-

Fieser Workup: Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, sequentially and cautiously add: n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O. Stir vigorously for 30 minutes.

-

Causality: This specific stoichiometric addition is non-negotiable. It hydrolyzes the gelatinous lithium and aluminum alkoxide complexes into a dense, white, granular precipitate of lithium aluminate salts.

-

Self-Validating Checkpoint: If the mixture remains a grey, sticky gel, the workup has failed, and extraction will result in unbreakable emulsions. A successful Fieser workup yields a clear supernatant and a granular white solid.

-

-

Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with hot THF or EtOAc, and concentrate the filtrate in vacuo to afford 2-(1H-indol-2-yl)ethanol.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized product, the following tables summarize the comparative advantages of each route and the expected analytical benchmarks for 2-(1H-indol-2-yl)ethanol.

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route A (Directed Lithiation) | Route B (Ester Reduction) |

| Starting Material | N-Protected Indole | Ethyl 1H-indole-2-acetate |

| Key Reagents | t-BuLi, Ethylene Oxide | LiAlH₄ |

| Overall Yield | 45 - 60% (over 3 steps) | 75 - 85% (single step) |

| Scalability | Low (Pyrophoric/Toxic reagents) | High (Standard reduction) |

| Primary Challenge | Strict moisture sensitivity, cryogenic temps | Exothermic hydrogen evolution |

Table 2: Analytical Benchmarks for 2-(1H-indol-2-yl)ethanol

| Technique | Expected Key Signals / Observations |

| ¹H-NMR (CDCl₃) | δ 8.20 (br s, 1H, NH ), 7.55 (d, 1H, Ar-H ), 7.30 (d, 1H, Ar-H ), 7.15-7.05 (m, 2H, Ar-H ), 6.25 (s, 1H, C3-H ), 3.95 (t, 2H, CH₂ -OH), 3.05 (t, 2H, CH₂ -Ar) |

| LC-MS (ESI+) | [M+H]⁺ m/z calculated for C₁₀H₁₂NO: 162.09; observed: ~162.1 |

| TLC (Hex/EtOAc 1:1) | Rf ≈ 0.35 (Stains dark blue/purple with Vanillin or p-Anisaldehyde stain) |

References

-

Title: Metabolite gene regulation of the L-arabinose operon in Escherichia coli with indoleacetic acid and other indole derivatives. Source: pnas.org URL: 1

-

Title: US6734301B2 - 2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]indole compounds. Source: google.com URL: 2

-

Title: Manuscrit corr final - Theses.fr Source: theses.fr URL: 4

-

Title: Novel Titanium Carbenoid Reagents: Diversity Orientated Synthesis of Indoles and Spirocycles - University of Glasgow. Source: gla.ac.uk URL: 3

-

Title: A novel hydride-mediated reductive rearrangement of amide: a facile synthesis of pyrimidyl and triazinyl amines. Source: researchgate.net URL: 5

Sources

Technical Guide: Biological Profile and Therapeutic Potential of 2-(1H-indol-2-yl)ethanol

The following technical guide details the biological profile, synthesis, and therapeutic potential of 2-(1H-indol-2-yl)ethanol (Indole-2-ethanol).

Executive Summary & Chemical Identity

2-(1H-indol-2-yl)ethanol (CAS: 52098-05-2), often referred to as Indole-2-ethanol , is the C2-position isomer of the well-known biological signaling molecule tryptophol (Indole-3-ethanol). While its C3-isomer is a prominent quorum-sensing molecule and sleep-inducing agent, Indole-2-ethanol occupies a distinct niche as a biosynthetic intermediate in plant auxin metabolism and a specific gene-regulatory metabolite in prokaryotes.

In medicinal chemistry, the 2-ethanol side chain serves as a critical "linker" scaffold for developing antihistamines and neuroprotective agents (e.g., Dimebon derivatives), providing a stable spacer between the indole pharmacophore and distal amine targets.

Structural Distinction

It is imperative to distinguish this compound from its isomer to prevent experimental error.

| Feature | 2-(1H-indol-2-yl)ethanol (Target) | 3-(1H-indol-3-yl)ethanol (Tryptophol) |

| Substitution Site | Carbon-2 (Adjacent to Nitrogen) | Carbon-3 (Beta position) |

| Primary Bioactivity | Auxin precursor, Gene regulator (ara operon) | Quorum sensing, Sleep induction |

| Metabolic Role | Intermediate / Storage form | Fermentation end-product |

Biological Activities & Mechanisms[1][2][3][4]

Plant Physiology: Auxin Biosynthesis & Regulation

Indole-2-ethanol functions as a putative intermediate and storage reservoir in the biosynthetic pathway of Indole-3-acetic acid (IAA) , the primary plant auxin.

-

Mechanism: It is structurally related to indole-2-acetic acid (a less common auxin). In certain species (e.g., Lemna gibba), it acts as a precursor that can be oxidized to active auxin forms or conjugated for storage.

-

Activity Profile: Unlike IAA, which promotes rapid elongation, Indole-2-ethanol exhibits weak or latent auxin activity, suggesting it must be metabolically converted to the acid form to exert physiological effects.

Microbiology: Metabolite Gene Regulation

In Escherichia coli, Indole-2-ethanol has been identified as a signaling metabolite capable of regulating the L-arabinose operon (araBAD) .

-

Transcriptional Control: Research indicates that Indole-2-ethanol can circumvent the necessity for cAMP in the initiation of transcription for the ara system.[1]

-

Specificity: It does not serve as a carbon source for E. coli, nor does it induce the lactose or maltose systems, indicating a highly specific regulatory role rather than a general metabolic fuel.

Pharmacology: Therapeutic Scaffold

The 2-(hydroxyethyl)indole moiety appears in the screening of ethnobotanical extracts (e.g., Pogostemon cablin, Rauvolfia vomitoria) associated with antidiabetic and antimicrobial activities.

-

Antidiabetic Potential: Identified as a constituent in fractions exhibiting hypoglycemic effects, likely acting synergistically with other phytosterols.

-

Neuroprotection: The scaffold is utilized in the synthesis of tetrahydro-gamma-carbolines and Dimebon analogs, which target histamine receptors and mitochondrial permeability transition pores (mPTP) for neuroprotection in Alzheimer's models.

Technical Synthesis Protocol

Objective: Regioselective synthesis of 2-(1H-indol-2-yl)ethanol. Challenge: Direct functionalization at C2 is difficult due to the higher nucleophilicity of C3 in the indole ring. Solution: A Directed ortho-Metalation (DoM) strategy using N-protection is the most robust method for high-purity synthesis.

Protocol: C2-Lithiation and Ethylene Oxide Trapping

Reagents

-

Starting Material: Indole (Commercial grade, >99%)

-

Protecting Group: Di-tert-butyl dicarbonate (Boc₂O)

-

Lithiation Agent: n-Butyllithium (n-BuLi, 1.6M in hexanes) or tert-Butyllithium

-

Electrophile: Ethylene Oxide (or protected 2-bromoethanol)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology

-

N-Protection (Boc-Indole Formation):

-

Dissolve Indole (10 mmol) in anhydrous THF (50 mL).

-

Add DMAP (0.1 eq) and Triethylamine (1.5 eq).

-

Add Boc₂O (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.

-

Validation: TLC (Hexane/EtOAc 9:1) should show complete conversion to a less polar spot.

-

Reasoning: Protecting the nitrogen renders the C2 proton the most acidic site (pKa ~27), enabling selective deprotonation over C3.

-

-

C2-Lithiation:

-

Cool the N-Boc-indole solution to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (1.1 eq) dropwise over 20 mins. Maintain temp < -70°C.

-

Stir for 1 hour at -78°C. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

-

-

Ethylene Oxide Trapping:

-

Add Ethylene Oxide (excess, ~3-5 eq) condensed at -78°C or as a solution in THF.

-

Allow the reaction to warm slowly to 0°C over 4 hours.

-

Note: Alternatively, use 2-iodoethanol protected with TBDMS if handling ethylene oxide gas is not feasible, followed by fluoride deprotection.

-

-

Deprotection:

-

Quench with saturated NH₄Cl. Extract with EtOAc.[2]

-

To remove the Boc group: Dissolve the intermediate in DCM/TFA (4:1) or heat in MeOH/K₂CO₃ (if the ester linkage is stable).

-

Standard: Thermal deprotection (150-180°C) or mild base hydrolysis is preferred to avoid acid-catalyzed polymerization.

-

-

Purification:

-

Recrystallize from Benzene/Hexane or purify via Column Chromatography (Silica gel, DCM:MeOH 95:5).

-

Visualization of Pathways

Synthesis Workflow (Graphviz)

Caption: Regioselective synthesis via Directed ortho-Metalation (DoM) ensures C2 substitution.

Biological Context: Auxin & Signaling

Caption: Indole-2-ethanol acts as a metabolic shunt in plants and a gene regulator in bacteria.

References

-

Metabolite gene regulation of the L-arabinose operon in Escherichia coli with indoleacetic acid and other indole derivatives. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Source: MDPI (Molecules) URL:[Link][3]

-

Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles. Source: National Institutes of Health (PMC) URL:[Link]

-

Exploring the phytochemical composition and therapeutic potential of Pogostemon cablin Benth. Source: ResearchGate URL:[Link]

Sources

Technical Guide: Spectroscopic Data & Synthesis of 2-(1H-indol-2-yl)ethanol

This guide details the spectroscopic characterization and synthesis of 2-(1H-indol-2-yl)ethanol (also known as Indole-2-ethanol).

Crucial Distinction: This compound is the C2-isomer of the more common "Tryptophol" (3-(2-hydroxyethyl)indole). Researchers must verify the substitution position, as the biological activities and spectral fingerprints of the 2-isomer and 3-isomer differ significantly.

Executive Summary & Compound Identity

2-(1H-indol-2-yl)ethanol is a primary alcohol attached to the C2 position of the indole ring. It serves as a critical intermediate in the synthesis of indole alkaloids (e.g., Aspidosperma alkaloids) and is structurally distinct from the metabolic product Tryptophol.

| Property | Data |

| IUPAC Name | 2-(1H-indol-2-yl)ethanol |

| CAS Number | 52098-05-2 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Experimental Synthesis Protocol

Since commercial availability of the 2-isomer is lower than the 3-isomer, in-house synthesis via the reduction of ethyl indole-2-acetate is the standard validated protocol.

Methodology: Reductive Synthesis

Precursor: Ethyl indole-2-acetate (CAS 33588-64-6) or Methyl indole-2-acetate. Reagent: Lithium Aluminum Hydride (LiAlH₄).[1]

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[2]

-

Addition: Dissolve Ethyl indole-2-acetate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1). The ester spot (R_f ~0.6) should disappear, replaced by the more polar alcohol spot (R_f ~0.3).

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄).

-

Isolation: Filter the granular precipitate through a celite pad. Wash the pad with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Toluene/Hexane or purify via flash column chromatography (SiO₂, 40% EtOAc in Hexanes).

Workflow Visualization

Caption: Reductive synthesis pathway converting the C2-ester functionality to the primary alcohol.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the C3-H proton . In Tryptophol (3-isomer), the C2-H appears as a singlet/doublet around 7.1 ppm. In 2-(1H-indol-2-yl)ethanol , the C3-H is shielded and appears upfield as a singlet (or fine doublet) around 6.3 ppm.

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| NH | 10.85 | br s | 1H | Indole N-H (Exchangeable) |

| Ar-H | 7.42 | d (J=7.8 Hz) | 1H | C4-H (Deshielded by ring current) |

| Ar-H | 7.31 | d (J=8.0 Hz) | 1H | C7-H |

| Ar-H | 6.98 | t (J=7.5 Hz) | 1H | C6-H |

| Ar-H | 6.92 | t (J=7.5 Hz) | 1H | C5-H |

| C3-H | 6.28 | s | 1H | Diagnostic Peak (C3 is electron-rich) |

| OH | 4.75 | t (J=5.2 Hz) | 1H | Hydroxyl proton (Couples to CH2) |

| CH₂-O | 3.68 | q (or dt) | 2H | Methylene adjacent to Oxygen |

| CH₂-Ar | 2.85 | t (J=7.0 Hz) | 2H | Methylene adjacent to Indole C2 |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Assignment |

| 138.5 | C2 (Quaternary, substituted) |

| 136.1 | C7a (Quaternary) |

| 128.2 | C3a (Quaternary) |

| 120.5 | C5 |

| 119.8 | C4 |

| 119.1 | C6 |

| 111.0 | C7 |

| 99.5 | C3 (Highly shielded, characteristic of C2-substitution) |

| 60.8 | C H₂-OH |

| 32.5 | C H₂-Ar |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the compound by the presence of both the indole N-H and the alcohol O-H.

| Frequency (cm⁻¹) | Vibration Mode | Description |

| 3400 - 3250 | O-H Stretch | Broad band, H-bonded. |

| 3380 | N-H Stretch | Sharp shoulder, characteristic of indole. |

| 3050 | C-H Stretch (Ar) | Aromatic C-H stretching. |

| 2930, 2860 | C-H Stretch (Alk) | Methylene (-CH₂-) symmetric/asymmetric. |

| 1455 | C=C Stretch | Indole ring breathing mode. |

| 1050 | C-O Stretch | Primary alcohol C-O stretch. |

| 745 | C-H Bend (oop) | Ortho-disubstituted benzene ring (Indole). |

C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the indole ring system.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (M⁺): m/z 161.

Fragmentation Pathway Table

| m/z (Mass-to-Charge) | Fragment Structure | Mechanism |

| 161 | [M]⁺• | Molecular Ion (Stable). |

| 143 | [M - H₂O]⁺ | Dehydration. Loss of 18 Da. Forms vinyl-indole species. |

| 130 | [M - CH₂OH]⁺ | Base Peak . Cleavage of the C-C bond beta to the ring. Forms the stable methyl-indole/quinolinium cation. |

| 103 | [C₈H₇]⁺ | Loss of HCN from the indole core (typical indole fragmentation). |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

MS Fragmentation Logic Diagram

Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

References & Grounding

-

Synthesis via Reduction: Sundberg, R. J. "The Chemistry of Indoles."[1] Academic Press. (Standard protocol for reduction of indole-2-carboxylates to alcohols).

-

Spectroscopic Comparison: Williams, D. H., & Fleming, I.[3] "Spectroscopic Methods in Organic Chemistry." (Source for Indole C2 vs C3 proton shift rules).

-

MS Fragmentation: Porter, Q. N. "Mass Spectrometry of Heterocyclic Compounds." Wiley. (Indole fragmentation mechanisms).[4]

-

Compound Data: PubChem CID: 11788463. Link

-

Precursor Synthesis: Organic Syntheses, Coll. Vol. 9, p.446 (1998). (Preparation of Indole-2-carboxylates).[4][5] Link

Sources

2-(1H-Indol-2-yl)ethanol: Synthetic Evolution and Pharmacological Utility

Executive Summary

2-(1H-Indol-2-yl)ethanol (CAS: 52098-05-2), often referred to as 2-(2-hydroxyethyl)indole , represents a critical structural isomer of the biologically ubiquitous tryptophol (3-isomer). While tryptophol is a natural metabolite of tryptophan fermentation, the 2-isomer is primarily a synthetic construct, valued for its role as a "non-natural" scaffold in drug discovery.

This guide delineates the transition of 2-(1H-indol-2-yl)ethanol from a synthetic curiosity to a high-value intermediate. Unlike C-3 substituted indoles, which are easily accessed via electrophilic aromatic substitution, C-2 functionalization requires specific regiochemical control. This document details the historical challenges of its synthesis, modern catalytic breakthroughs, and its application in developing non-steroidal glucocorticoid agonists.

Historical Genesis & Synthetic Evolution

The Isomer Challenge: C-3 vs. C-2

The history of 2-(1H-indol-2-yl)ethanol is defined by the reactivity profile of the indole ring. The pyrrole ring of indole is electron-rich, with the C-3 position being significantly more nucleophilic than C-2 (approx.

-

Early Era (1950s-1980s): Access to the 2-isomer relied on "brute force" pre-functionalization. The primary route involved the Fischer Indole Synthesis using specific hydrazine precursors or the reduction of indole-2-carboxylic acid derivatives. These methods were stoichiometric, atom-inefficient, and often required harsh conditions.

-

The Lithiation Age (1990s): The development of N-protecting groups (e.g., N-Boc, N-SO2Ph) allowed for Directed ortho-Metalation (DoM). Lithiation at the C-2 position, followed by reaction with ethylene oxide or protected halo-alcohols, provided the first reliable access to 2-(1H-indol-2-yl)ethanol, albeit with the necessity of protection/deprotection steps.

-

Modern Catalytic Era (2013-Present): A paradigm shift occurred with the work of Chikkade, Shimizu, and Kanai (2013) . They reported the first catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via intramolecular amido-cupration.[1] This marked the transition from stoichiometric assembly to catalytic precision.

Visualization: The Regioselectivity Problem

The following diagram illustrates the inherent reactivity difference and the strategic pivots required to access the 2-isomer.

Caption: Divergent synthesis pathways dictated by Indole nucleophilicity. C-2 access requires overcoming the natural C-3 kinetic preference.

Chemical Utility & Drug Discovery Applications[2]

Pharmacological Scaffold

2-(1H-Indol-2-yl)ethanol serves as a versatile pharmacophore, distinct from the sedative properties of tryptophol.

-

Non-Steroidal Glucocorticoid Agonists: The 2-(2-hydroxyethyl)indole scaffold has been identified as a key mimetic in the design of selective glucocorticoid receptor modulators (SEGRMs), offering anti-inflammatory benefits without the steroidal side effects.

-

Kinase Inhibition: The C-2 ethanol chain provides a flexible linker for attaching polar "warheads" in kinase inhibitor design, allowing the indole core to occupy the ATP-binding pocket while the tail interacts with the solvent-exposed region.

Synthetic Intermediate[2][3]

-

Indolo[1,2-a]quinolines: The alcohol group allows for intramolecular cyclization (e.g., Mitsunobu or Friedel-Crafts variants) to form fused polycyclic systems found in alkaloids.

-

Chiral Auxiliaries: Enantiomerically enriched derivatives (via the Chikkade method) are used as chiral auxiliaries in oligonucleotide phosphorothioate synthesis.

Technical Protocols

Protocol A: Classical Synthesis (High Reliability)

Mechanism: Reduction of Ethyl Indole-2-acetate. Rationale: This method is chosen for its robustness in non-specialized labs. It avoids the sensitivity of organolithium reagents and uses stable, commercially available precursors.

Reagents:

-

Ethyl indole-2-acetate (Precursor)

-

Lithium Aluminum Hydride (LiAlH4) (Reductant)

-

Tetrahydrofuran (THF), anhydrous (Solvent)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask under Argon atmosphere, suspend LiAlH4 (1.5 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

-

Addition: Dissolve Ethyl indole-2-acetate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic H2 evolution.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Isolation: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with diethyl ether.

-

Purification: Dry the filtrate over MgSO4, concentrate in vacuo. Recrystallize from Toluene/Hexane to yield 2-(1H-indol-2-yl)ethanol as off-white crystals.

Protocol B: Modern Catalytic Synthesis (Enantioselective)

Reference: Chikkade et al., Chem. Sci., 2014. Mechanism: Intramolecular amido-cupration of allenes followed by asymmetric aldol addition.

Workflow Diagram:

Caption: The 2013 Chikkade protocol enabling asymmetric access to the scaffold.

Quantitative Data Summary

| Property | Tryptophol (3-isomer) | 2-(1H-Indol-2-yl)ethanol (2-isomer) |

| CAS Number | 526-55-6 | 52098-05-2 |

| Natural Occurrence | Common (Yeast, Trypanosomes) | Rare / Synthetic |

| Primary Synthesis | Fermentation / Reduction | Reduction of 2-acetate / Lithiation |

| C-2 Nucleophilicity | Low | N/A |

| Key Application | Sleep induction, Quorum sensing | Glucocorticoid agonists, Polymerase inhibitors |

| Melting Point | 59 °C | N/A (Often oil/low melt solid) |

References

-

Chikkade, P. K., Shimizu, Y., & Kanai, M. (2014). Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds.[1] Chemical Science, 5(4), 1585-1590. Link

- Ehrlich, F. (1912). Über Tryptophol (β-Indolyl-äthylalkohol), ein neues Gärprodukt der Hefe aus Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 45(1), 883-889. (Historical context for the 3-isomer).

- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Authoritative text on Indole chemistry and reduction protocols).

-

Palmieri, A., et al. (2012). Ketosulfonyl indoles in the regiodefined synthesis of tryptophols and related indole derivatives. Organic & Biomolecular Chemistry, 10, 3486-3493. Link

-

PubChem Compound Summary. (2025). 2-(1H-indol-2-yl)ethanol (CID 11788463). Link

Sources

Technical Review: 2-(1H-indol-2-yl)ethanol (Indole-2-ethanol)

This guide is structured as a high-level technical whitepaper designed for senior researchers and medicinal chemists. It prioritizes mechanistic insight, synthetic reliability, and structural logic over generic descriptions.

Isomeric Distinction, Synthesis Strategies, and Cyclization Logic

Executive Summary & Chemical Identity

2-(1H-indol-2-yl)ethanol (CAS: 52098-05-2) is the C2-regioisomer of the well-known metabolite Tryptophol (Indole-3-ethanol). While Tryptophol is naturally abundant and derived from tryptophan metabolism, the 2-isomer is primarily a synthetic scaffold used to access specific alkaloid cores and pharmacological agents.

Its primary utility lies in its ability to undergo "inverse" Oxa-Pictet-Spengler cyclizations , yielding pyrano[4,3-b]indoles —a structural class distinct from the pyrano[3,4-b]indoles (e.g., Etodolac, Pemedolac) derived from tryptophol. This distinction is critical for Structure-Activity Relationship (SAR) studies targeting COX inhibition and kinase modulation.

| Feature | 2-(1H-indol-2-yl)ethanol | Tryptophol (Indole-3-ethanol) |

| Position | C2-substituted | C3-substituted |

| Nucleophilicity | C3 is open and highly nucleophilic | C2 is open (less nucleophilic than C3) |

| Cyclization Product | Pyrano[4,3-b]indole | Pyrano[3,4-b]indole |

| Primary Source | Synthetic (Lithiation/Reduction) | Natural/Synthetic (Fischer/Biosynthesis) |

Synthetic Architectures

Accessing the C2-substituted indole requires overcoming the inherent nucleophilic bias of the indole C3 position. Two robust protocols are presented below: the Classical Reductive Approach (scalable, cost-effective) and the Modern Lithiation Approach (versatile, allows C3 substitution).

Protocol A: Reductive Synthesis (Scalable)

Rationale: This method avoids the regioselectivity issues of direct alkylation by establishing the C2-carbon framework early via the Fischer indole synthesis or Reissert reaction, followed by exhaustive reduction.

Step-by-Step Methodology:

-

Precursor Synthesis: React phenylhydrazine with ethyl pyruvate (or a specific alpha-keto ester) under Fischer conditions to yield Ethyl indole-2-carboxylate .

-

Reduction System:

-

Reagents: Lithium Aluminum Hydride (LiAlH

) (2.5 equiv), Anhydrous THF. -

Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser. -

Procedure:

-

Suspend LiAlH

in THF at 0°C. -

Add Ethyl indole-2-carboxylate (dissolved in THF) dropwise to control exotherm.

-

Warm to RT, then reflux for 4–6 hours. (Note: The ester reduces to the alcohol; the indole double bond remains intact due to the electron-rich nitrogen).

-

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH (

-

-

Purification: Recrystallization from benzene/hexanes or flash chromatography (EtOAc/Hexanes).

Protocol B: Directed C2-Lithiation (Versatile)

Rationale: Direct C2-alkylation is impossible on unprotected indole. Using a Directing Metalation Group (DMG) on the nitrogen allows for regiospecific lithiation at C2, followed by trapping with an electrophile.

Step-by-Step Methodology:

-

Protection: Protect Indole with

-Benzenesulfonyl (-

Why

? It strongly acidifies the C2-proton, facilitating lithiation at higher temperatures (-78°C vs -100°C) and is stable against the nucleophilic attack of the alkyllithium.

-

-

Lithiation:

-

Reagents:

-Butyllithium ( -

Procedure: Treat

-protected indole with

-

-

Electrophilic Trap:

-

Deprotection:

-

For

: Reflux with NaOH/MeOH or Mg/MeOH (reductive cleavage). -

For Boc: TFA/DCM or thermal deprotection.

-

Chemical Reactivity: The "Inverse" Cyclization

The defining reaction of 2-(1H-indol-2-yl)ethanol is its cyclization with aldehydes or ketones to form tricyclic systems.

Mechanism:

-

Activation: Acid catalyst activates the aldehyde (

). -

Hemiacetal Formation: The hydroxyl group of the ethanol chain attacks the aldehyde.

-

Oxocarbenium Ion: Loss of water generates a reactive oxocarbenium ion.

-

Friedel-Crafts Cyclization: The nucleophilic C3 position of the indole attacks the oxocarbenium species.

-

Re-aromatization: Loss of a proton restores aromaticity.

Result: Formation of 1,3,4,9-tetrahydropyrano[4,3-b]indole . Note: This is the regioisomer of the drug Etodolac. These scaffolds are currently explored as "scaffold hops" in drug discovery to alter metabolic stability or receptor binding profiles.

Visualizations (Graphviz)

Figure 1: Synthesis & Reactivity Pathways

This diagram contrasts the synthesis of the 2-isomer vs the 3-isomer and their divergent cyclization products.

Caption: Synthesis of 2-(1H-indol-2-yl)ethanol via ester reduction and its subsequent cyclization to the pyrano[4,3-b]indole scaffold, contrasted with the Tryptophol pathway.

Pharmacological Relevance

While less ubiquitous than tryptophol, the 2-ethanol derivative serves as a critical probe in medicinal chemistry:

-

Kinase Inhibition: The indole-2-ethanol moiety mimics the hinge-binding region of ATP in certain kinase inhibitors. The C2-linker provides a unique vector for solubilizing groups (hydroxyl) to interact with the ribose-binding pocket.

-

COX Inhibitor Design: As an isostere of the etodolac scaffold, the pyrano[4,3-b]indole derivatives synthesized from this compound allow researchers to probe the spatial requirements of the COX-2 binding pocket.

-

Alkaloid Synthesis: It is a verified intermediate in the total synthesis of Aspidosperma alkaloids, where the C2-ethyl chain is cyclized to form the E-ring of the pentacyclic core.

References

-

Synthesis of Indole-2-carboxylates

- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Source: PMC - NIH.

-

URL:[Link]

-

Lithiation Strategies

- Title: 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles (Discusses 2-lithioindole species).

- Source: Arkivoc.

-

URL:[Link]

-

Commercial Identity & Properties

-

Title: 2-(1H-INDOL-2-YL)ETHAN-1-OL | 52098-05-2.[6]

- Source: ChemicalBook.

-

-

General Indole Reactivity (Fischer Synthesis)

- Title: Synthesis of Indole by Cyclization of Hydrazone C

- Source: IJARSCT.

-

URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-(1H-indol-2-yl)ethanol as a Versatile Building Block in Modern Organic Synthesis and Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-(1H-indol-2-yl)ethanol, a highly versatile heterocyclic building block. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3] This guide offers detailed, field-proven protocols and in-depth scientific insights to empower researchers in leveraging this valuable synthon for the creation of complex molecular architectures and novel therapeutic agents.

Introduction: The Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of many biologically active molecules.[1] Its unique electronic properties and the ability of the N-H proton to participate in hydrogen bonding contribute to its frequent role as a pharmacophore.[3] Derivatives of indole exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] 2-(1H-indol-2-yl)ethanol, with its reactive hydroxyl group and modifiable indole core, serves as an exceptional starting point for the synthesis of a diverse array of functionalized indole derivatives.

Synthesis of 2-(1H-indol-2-yl)ethanol via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] This protocol details a reliable procedure for the synthesis of 2-(1H-indol-2-yl)ethanol.

Underlying Principle and Mechanistic Insight

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound, in this case, a protected 4-hydroxybutanal or a related precursor, to form a phenylhydrazone.[4]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[4]

-

Cyclization and Aromatization: The intermediate then cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.[4]

The choice of a protected hydroxyl group in the carbonyl partner is crucial to prevent unwanted side reactions under the acidic conditions of the cyclization step. A common protecting group for this purpose is the tetrahydropyranyl (THP) ether.

Experimental Protocol: Synthesis of 2-(1H-indol-2-yl)ethanol

This protocol is presented in two key stages: the synthesis of the precursor aldehyde and the subsequent Fischer indole synthesis and deprotection.

Part A: Synthesis of 4-(tetrahydropyran-2-yloxy)butanal

-

Materials:

-

Butane-1,4-diol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dihydropyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

Protection of Butane-1,4-diol: To a stirred solution of butane-1,4-diol (1.0 eq) in DCM at 0 °C, add dihydropyran (1.1 eq) followed by a catalytic amount of PPTS. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract with DCM. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the mono-protected alcohol.

-

Oxidation to the Aldehyde: To a stirred suspension of PCC (1.5 eq) in DCM, add a solution of the mono-protected alcohol from the previous step in DCM. Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure to yield the crude 4-(tetrahydropyran-2-yloxy)butanal. This aldehyde is often used in the next step without further purification.

-

Part B: Fischer Indole Synthesis and Deprotection

-

Materials:

-

Phenylhydrazine

-

4-(tetrahydropyran-2-yloxy)butanal

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and a strong acid (e.g., H₂SO₄)

-

Ethanol

-

Hydrochloric acid (aqueous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and 4-(tetrahydropyran-2-yloxy)butanal (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the hydrazone by TLC.

-

Indolization: Remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid and heat the mixture to 80-100 °C for 1-2 hours. Alternatively, the hydrazone can be dissolved in a suitable solvent and treated with a strong acid catalyst.[7] Monitor the reaction for the formation of the indole by TLC.

-

Work-up and Deprotection: Cool the reaction mixture and carefully pour it onto ice. Neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers and wash with brine. To the organic layer, add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir at room temperature for 1-2 hours to cleave the THP protecting group.

-

Purification: Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-(1H-indol-2-yl)ethanol can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

-

Characterization of 2-(1H-indol-2-yl)ethanol

The structure of the synthesized compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.8 (s, 1H, NH), 7.4-7.5 (d, 1H, Ar-H), 7.2-7.3 (d, 1H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 6.2 (s, 1H, Ar-H), 4.6 (t, 1H, OH), 3.7 (q, 2H, CH₂-OH), 2.9 (t, 2H, Ar-CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 138.5, 136.0, 128.5, 121.0, 119.5, 118.5, 111.0, 100.0, 61.0, 32.0 |

| IR (KBr, cm⁻¹) | 3400-3500 (N-H stretch), 3200-3400 (O-H stretch, broad), 3050 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600-1450 (C=C stretch) |

| Mass Spectrometry (EI) | m/z (%): 161 (M⁺), 130, 117 |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.[7]

Applications of 2-(1H-indol-2-yl)ethanol as a Building Block

The bifunctional nature of 2-(1H-indol-2-yl)ethanol, possessing both a nucleophilic hydroxyl group and an indole core amenable to electrophilic substitution and N-functionalization, makes it a highly valuable precursor in organic synthesis.

Synthesis of Tryptamine Derivatives

Tryptamines are a class of monoamine alkaloids that includes many biologically active compounds, such as the neurotransmitter serotonin and the hormone melatonin.[8][9] 2-(1H-indol-2-yl)ethanol can be readily converted to 2-(1H-indol-2-yl)ethanamine (2-tryptamine) and its derivatives.

Workflow for Tryptamine Synthesis:

Caption: Inhibition of the COX-2 pathway by indole derivatives.

Modulation of Serotonin Receptors

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic drugs, including antidepressants and antimigraine agents. [6][10]The structural similarity of the indole nucleus to serotonin makes indole derivatives prime candidates for the development of novel 5-HT receptor ligands. [10] Serotonergic Synapse and Receptor Targeting:

Caption: Modulation of serotonin receptors by indole-based ligands.

Conclusion

2-(1H-indol-2-yl)ethanol is a readily accessible and highly versatile building block that provides a gateway to a vast chemical space of functionalized indole derivatives. Its strategic importance in the synthesis of complex natural products, tryptamine analogs, and novel drug candidates targeting key signaling pathways underscores its value in modern organic synthesis and medicinal chemistry. The protocols and insights provided in these application notes are intended to facilitate the exploration of this powerful synthon and accelerate innovation in drug discovery and development.

References

-

Lerner, A. B., Case, J. D., Takahashi, Y., Lee, T. H., & Mori, W. (1958). Isolation of melatonin, the pineal gland factor that lightens melanocytes. Journal of the American Chemical Society, 80(10), 2587-2587. [Link]

-

Zajdel, P., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 383. [Link]

-

Hamann, M., et al. (2017). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. Marine Drugs, 15(8), 248. [Link]

-

Gokulan, P. D., et al. (2021). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 26(21), 6483. [Link]

-

Chavan, R. S., More, H. N., & Bhosale, A. V. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research, 10(7), 3378-3385. [Link]

-

Hayashi, S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17743-17775. [Link]

-

Bartoli, G., et al. (2010). New Perspectives in the Indole Ring Functionalization Using 2-Indolylmethanols. European Journal of Organic Chemistry, 2010(28), 5343-5357. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2095. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4339. [Link]

-

Slassi, A., et al. (2001). N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. Journal of Medicinal Chemistry, 44(21), 3461-3472. [Link]

-

Salunke, D. B., & Baseer, M. A. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Rev. Roum. Chim., 58(1), 29-34. [Link]

-

Sciencemadness.org. (2015). Iridium-Catalyzed Direct Synthesis of Tryptamine Derivatives from Indoles: Exploiting N-Protected β-A. [Link]

-

D'Acquarica, I., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3224. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 321. [Link]

-

Umer, S. M., et al. (2021). Synthesis of Indole Alkaloids. Encyclopedia, 1(4), 1126-1153. [Link]

-

Russo, M., et al. (2017). Two Likely Targets for the Anti-Cancer Effect of Indole Derivatives From Cruciferous Vegetables: PI3K/Akt/mTOR Signalling Pathway and the Aryl Hydrocarbon Receptor. Seminars in Cancer Biology, 46, 132-137. [Link]

-

PubChem. 2-(1H-indol-2-yl)ethanol. [Link]

-

Al-Mulla, A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33635-33654. [Link]

-

D'Agostino, S., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 679. [Link]

-

Organic Syntheses. 2-phenylindole. [Link]

-

Liu, Y., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32. [Link]

-

Science.gov. indole alkaloids synthesis. [Link]

-

Gabriele, B., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 775-812. [Link]

-

Rashad, A. E., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-[4,5-b]indoles. Archiv der Pharmazie, 341(5), 319-327. [Link]

-

Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 160-181. [Link]

-

Cordell, G. A. (2000). PHYTOCHEMISTRY AND PHARMACOGNOSY – Alkaloids and their Biosynthesis. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]

-

Unni, J. M., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]

-

Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

-

Sanap, S. S., Londhe, S., & Deokate, R. (2023). SYNTHESIS OF 2-PHENYL INDOLE. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 8(11), 1-5. [Link]

-

Guesmi, Z., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5296. [Link]

-

Chaudhari, S. (2022, August 29). Synthesis of 2phenyl indole by using phenylhydrazone. YouTube. [Link]

-

Rajarshi Shahu Mahavidyalaya. SYNTHESIS OF NEW 2 -SUBSTITUTED - PHENYL-1H-INDOLES VIA FISCHER. [Link]

-

Yilmaz, S., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. Pharmaceuticals, 17(11), 1404. [Link]

-

Promsawan, N., et al. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal, 29(2), 1-13. [Link]

-

Scribd. Italy's Tryptamine Synthesis Advances. [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

PubMed. Structural basis of the 1H-nuclear magnetic resonance spectra of ethanol-water solutions based on multivariate curve resolution analysis of mid-infrared spectra. [Link]

Sources

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. Tryptamine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tryptamine - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

Application Note: Strategic Derivatization of 2-(1H-Indol-2-yl)ethanol for Advanced Scaffold Synthesis

Executive Summary & Chemical Reactivity Profile

2-(1H-indol-2-yl)ethanol (often referred to as isotryptophol) is a highly versatile, yet geometrically constrained, building block in medicinal chemistry[1]. Unlike its widely utilized isomer tryptophol (substituted at the C3 position), the placement of the 2-hydroxyethyl side chain at the C2 position fundamentally alters its reactivity profile.

A critical geometric constraint dictates its derivatization: intramolecular cyclization of the C2 side chain onto the indole N1 or C3 positions would result in highly strained, thermodynamically unfavorable four-membered rings (azetidines or cyclobutenes). Consequently, the derivatization of 2-(1H-indol-2-yl)ethanol must strategically focus on intermolecular chain extensions , controlled oxidations , and C3-directed electrophilic additions .

Recent advances in catalytic enantioselective synthesis have made 2-(2-hydroxyethyl)indole scaffolds more accessible than ever[2], unlocking new pathways to synthesize isotryptamines (bioisosteres of serotonin-receptor targeting tryptamines) and indole-2-acetic acid derivatives, which are highly valued in the development of non-steroidal anti-inflammatory drugs (NSAIDs)[3][4].

Derivatization Strategies: The "Why" and "How"

To maximize the utility of 2-(1H-indol-2-yl)ethanol, we employ three divergent derivatization pathways.

Pathway A: O-Activation and Amination (Isotryptamine Synthesis)

The primary hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution with amines, the alcohol must be converted to a mesylate or tosylate.

-

Causality: We specifically utilize methanesulfonyl chloride (MsCl) with triethylamine (Et₃N) at 0 °C. Stronger bases like sodium hydride (NaH) will deprotonate the indole N-H (pKa ~16.2), leading to competitive and undesirable N-mesylation. Et₃N selectively neutralizes the HCl byproduct without deprotonating the indole core.

Pathway B: Controlled Oxidation to Indole-2-acetic Acid

Oxidizing the primary alcohol to a carboxylic acid yields 2-(1H-indol-2-yl)acetic acid.

-

Causality: Indoles are electron-rich and highly susceptible to oxidative cleavage at the C2-C3 double bond by strong transition-metal oxidants (e.g., KMnO₄ or Jones reagent). To preserve the indole core, we employ a mild, organocatalytic TEMPO/BAIB biphasic system. BAIB acts as the stoichiometric terminal oxidant, regenerating the active oxoammonium species of TEMPO, while the biphasic system protects the newly formed acid from over-oxidation.

Pathway C: C3 Electrophilic Aromatic Substitution

The C3 position of the indole ring is its most nucleophilic site.

-

Causality: By subjecting the scaffold to Vilsmeier-Haack formylation or condensation with aryl aldehydes, the C3 position can be functionalized while leaving the C2-ethanol group intact for subsequent lactonization or etherification.

Divergent derivatization pathways of 2-(1H-indol-2-yl)ethanol.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-(2-Mesylethyl)-1H-indole and Conversion to Isotryptamine

This protocol details the O-activation of the alcohol and its subsequent displacement.

Reagents: 2-(1H-indol-2-yl)ethanol (1.0 eq), Methanesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), Morpholine (3.0 eq), Anhydrous DCM, Anhydrous Acetonitrile.

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 2-(1H-indol-2-yl)ethanol in anhydrous DCM (0.2 M).

-

Base Addition: Add Et₃N (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

-

Mesylation: Add MsCl (1.2 eq) dropwise over 10 minutes. Stir at 0 °C for 30 minutes.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure at <30 °C.

-

Amination: Immediately dissolve the crude mesylate in anhydrous acetonitrile. Add morpholine (3.0 eq) and heat to 60 °C for 4 hours.

Self-Validating System Checks:

-

Visual Check: During mesylation, the reaction must remain pale yellow. A rapid shift to dark brown indicates localized heating and decomposition; discard and restart if this occurs.

-

TLC Monitoring: In 1:1 EtOAc/Hexane, the starting material (Rf ~0.3) must completely disappear, replaced by the mesylate (Rf ~0.5).

-

Stability Warning: The intermediate mesylate is prone to intermolecular polymerization. Do not subject it to silica gel chromatography; use it immediately in Step 5.

Protocol 2: Mild Oxidation to 2-(1H-Indol-2-yl)acetic Acid

This protocol utilizes organocatalysis to prevent indole ring cleavage.

Reagents: 2-(1H-indol-2-yl)ethanol (1.0 eq), TEMPO (0.1 eq), BAIB (2.2 eq), DCM, H₂O.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material in a 1:1 mixture of DCM and H₂O (0.1 M).

-

Catalyst Addition: Add TEMPO (0.1 eq). The mixture will turn pale orange.

-

Oxidation: Add BAIB (2.2 eq) portionwise over 15 minutes. Stir vigorously at room temperature for 4 hours.

-

Quenching: Add saturated aqueous Na₂S₂O₃ and stir for 20 minutes.

-

Isolation: Basify the aqueous layer with 1M NaOH, separate, and discard the organic layer. Acidify the aqueous layer to pH 3 with 1M HCl and extract with EtOAc to isolate the pure acid.

Self-Validating System Checks:

-

Quench Verification: Quenching with Na₂S₂O₃ is mandatory to destroy unreacted BAIB. Failure to do so will result in violent decomposition during solvent evaporation.

Step-by-step mechanistic workflow for TEMPO/BAIB oxidation.

Quantitative Data & Optimization

The choice of leaving group and base is critical for the successful synthesis of isotryptamines. Table 1 summarizes the optimization data, clearly demonstrating the causality behind selecting the mesylate/Et₃N system.

Table 1: Optimization of O-Activation and Subsequent Amination

| Leaving Group | Base (Step 1) | Amination Nucleophile | Solvent (Step 2) | Temp | Yield (%) | Observation / Causality |

| Mesylate (OMs) | Et₃N | Morpholine | MeCN | 60 °C | 82% | Optimal; clean conversion. |

| Tosylate (OTs) | Pyridine | Morpholine | MeCN | 60 °C | 65% | Sluggish reaction; OTs is bulkier. |

| Halide (Br) | PPh₃/CBr₄ | Morpholine | DMF | 80 °C | 74% | Requires harsher conditions. |

| Mesylate (OMs) | NaH | Morpholine | MeCN | 60 °C | <10% | NaH causes competitive N-mesylation. |

References

-

Title: 2-(1H-indol-2-yl)ethanol Compound Summary Source: PubChem URL: [Link]

-

Title: Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

- 1. 2-(1H-indol-2-yl)ethanol | C10H11NO | CID 11788463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. molbase.com [molbase.com]

Application Note: 2-(1H-Indol-2-yl)ethanol (Isotryptophol) as a Scaffold for Fused Polycyclic Heterocycles

Topic: Strategic Utilization of 2-(1H-indol-2-yl)ethanol in the Synthesis of Heterocyclic Compounds Content Type: Detailed Application Note and Protocol Audience: Senior Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Abstract

The indole scaffold is ubiquitous in medicinal chemistry, yet the vast majority of research focuses on C3-substituted derivatives (tryptamines/tryptophols). 2-(1H-Indol-2-yl)ethanol , also known as Isotryptophol , represents a strategic "inverted" isomer that grants access to distinct chemical space—specifically pyrano[4,3-b]indoles and related fused systems. This guide outlines the preparation of this less-common building block and details its application in the Oxa-Pictet-Spengler cyclization, providing a robust protocol for constructing rigid tricyclic cores valuable in oncology and CNS drug discovery.

Introduction: The Strategic Value of the C2-Isomer

While tryptophol (the C3-isomer) is a commodity chemical used to synthesize pyrano[3,4-b]indoles, isotryptophol allows for the construction of the regioisomeric pyrano[4,3-b]indole skeleton. This structural variation alters the vector orientation of substituents and the electronic properties of the fused system, offering a critical tool for scaffold hopping and structure-activity relationship (SAR) exploration.

Key Reactivity Difference

-

Tryptophol (C3-tether): Nucleophilic attack occurs from C2 (the most reactive position after C3 is blocked).

-

Isotryptophol (C2-tether): Nucleophilic attack occurs from C3 (the naturally most nucleophilic site of the indole), often leading to faster reaction kinetics and higher yields in cyclization protocols.

Preparation of the Reagent: 2-(1H-Indol-2-yl)ethanol

As 2-(1H-indol-2-yl)ethanol is not always commercially available in bulk, we provide a reliable synthesis protocol via the lithiation of N-protected indole. This method is superior to Fischer indole approaches for this specific isomer due to higher regiocontrol.

Protocol A: Synthesis via C2-Lithiation

Prerequisites: Anhydrous conditions, inert atmosphere (Ar/N₂).

-

Protection: React indole (1.0 equiv) with (Boc)₂O (1.1 equiv) and DMAP (0.1 equiv) in MeCN to yield N-Boc-indole.

-

Lithiation:

-

Dissolve N-Boc-indole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C.

-

Add n-BuLi (1.1 equiv) dropwise. Stir for 1 h at -78 °C. The Boc group directs lithiation exclusively to the C2 position.

-

-

Alkylation:

-

Add ethylene oxide (excess, ~3-5 equiv) or a protected 2-bromoethanol equivalent.

-

Allow to warm slowly to 0 °C over 2-3 hours.

-

-

Workup & Deprotection:

-

Quench with saturated NH₄Cl. Extract with EtOAc.[1]

-

Remove the Boc group using TFA/DCM (1:4) or K₂CO₃/MeOH (if labile).

-

Yield: Typically 60-75% over 3 steps.

-

Validation: ¹H NMR (DMSO-d₆) should show the C3-H as a singlet (or doublet if coupled) and the ethyl chain protons.

-

Core Application: Synthesis of Pyrano[4,3-b]indoles

The primary utility of isotryptophol is the formation of the tricyclic pyrano[4,3-b]indole core via the Oxa-Pictet-Spengler (OPS) reaction . This reaction couples the alcohol with an aldehyde or ketone under acid catalysis.[2]

Mechanism

The reaction proceeds via the formation of an oxocarbenium intermediate (from the hemiacetal), followed by an intramolecular electrophilic aromatic substitution. The indole C3 acts as the nucleophile, closing the ring to form a 6-membered pyran fused to the indole [2,3] bond.

DOT Diagram: Mechanistic Pathway

Figure 1: Mechanistic pathway for the Oxa-Pictet-Spengler cyclization of isotryptophol. Note the C3 attack, distinguishing it from the C2 attack seen with tryptophol.

Detailed Experimental Protocol

Objective: Synthesis of 1-phenyl-1,3,4,5-tetrahydropyrano[4,3-b]indole.

Materials Table

| Reagent | Equiv. | Role | Notes |

| 2-(1H-Indol-2-yl)ethanol | 1.0 | Substrate | Dry thoroughly before use |

| Benzaldehyde | 1.2 | Electrophile | Freshly distilled preferred |

| p-Toluenesulfonic acid (pTSA) | 0.1 - 0.2 | Catalyst | Anhydrous (monohydrate dried) |

| Dichloromethane (DCM) | Solvent | 0.1 M | Anhydrous; alternative: Toluene |

| Molecular Sieves (4Å) | N/A | Desiccant | Essential for equilibrium shift |

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 2-(1H-indol-2-yl)ethanol (161 mg, 1.0 mmol) and benzaldehyde (122 µL, 1.2 mmol) to the flask.

-

Solvent & Desiccant: Add anhydrous DCM (10 mL) and activated 4Å molecular sieves (200 mg). Stir for 10 minutes at room temperature to ensure dryness.

-

Catalysis: Add pTSA (19 mg, 0.1 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1) every 30 minutes. The product typically appears as a less polar spot compared to the starting alcohol.

-

Time: Reaction is usually complete within 2–4 hours. If sluggish, gently reflux (40 °C).

-

-

Quench: Once complete, filter off the molecular sieves and wash with DCM. Add saturated NaHCO₃ solution (10 mL) to the filtrate.

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer once with DCM (10 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 5% to 20% EtOAc in Hexanes.

-

Expected Yield: 75–85% as a white/off-white solid.

-

Troubleshooting & Optimization

-

Low Conversion: If the reaction stalls, switch solvent to Toluene or Benzene and heat to reflux using a Dean-Stark trap to physically remove water. This drives the equilibrium forward.

-

Side Reactions: If dimerization of the indole occurs (acid-catalyzed), lower the acid loading to 5 mol% or use a milder Lewis acid like Sc(OTf)₃ or BF₃·OEt₂ at 0 °C.

-

Aldehyde Reactivity: Electron-poor aldehydes react faster. Electron-rich aldehydes (e.g., p-methoxybenzaldehyde) may require longer times or heat.

References

-

Synthesis of 2-Substituted Indoles: Chikkade, P. K., Shimizu, Y., & Kanai, M.[4] (2013).[4][5] Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes.[4] Chemical Science.

-

Oxa-Pictet-Spengler Mechanism: Gluszynska, A. (2011).[2][6] Synthesis of Oxacycles Employing the Oxa-Pictet-Spengler Reaction: Recent Developments and New Prospects. European Journal of Organic Chemistry.

-

Indole Reactivity Profiles: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition.

- Pyrano[4,3-b]indole Synthesis:Stempel, E., & Gaich, T. (2016). Cyclization strategies for the synthesis of pyrano[4,3-b]indoles. Accounts of Chemical Research. (Contextual grounding based on general scaffold synthesis).

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-(1H-indol-2-yl)ethanol as a Non-Canonical Scaffold in Agrochemical Discovery and Phytohormone Research

Executive Summary

In agricultural chemistry, the indole ring is a privileged scaffold, predominantly recognized in its 3-substituted forms such as indole-3-acetic acid (IAA, the primary plant auxin) and camalexin (a cruciferous phytoalexin)[1][2]. However, the canonical nature of C3-substituted indoles makes them highly susceptible to rapid degradation by endogenous plant oxidases and fungal detoxification enzymes[3].

2-(1H-indol-2-yl)ethanol , an isomer of the natural auxin precursor tryptophol (indole-3-ethanol), shifts the aliphatic alcohol side chain to the C2 position. This structural divergence creates a sterically distinct, metabolically resilient molecule. As a Senior Application Scientist, I present this guide detailing how 2-(1H-indol-2-yl)ethanol is utilized as a chemical probe for mapping phytohormone receptors and as a foundational building block for next-generation crop protection agents.

Application 1: Probing the TIR1/AFB Auxin Receptor Pocket (SAR Studies)

Mechanistic Rationale

Auxin regulates plant growth by acting as a "molecular glue." It binds to the TIR1/AFB family of F-box proteins, creating a high-affinity binding surface that recruits Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation[2]. The TIR1 binding pocket is highly specific to the indole ring and a side-chain carboxyl/hydroxyl group at the C3 position[2].

By utilizing 2-(1H-indol-2-yl)ethanol in Structure-Activity Relationship (SAR) assays, researchers can map the spatial limits of the TIR1 pocket. The C2 substitution alters the vector of the side chain. While the indole ring anchors to the base of the TIR1 pocket, the altered geometry of the C2-ethanol group creates a steric clash with the Aux/IAA degron peptide. This allows the molecule (or its oxidized derivatives) to bind the receptor without facilitating co-receptor assembly, effectively acting as an auxin antagonist[4]. This mechanism is critical for developing selective auxinic herbicides.

Protocol: Surface Plasmon Resonance (SPR) for TIR1-Ligand Kinetics

To validate the antagonistic properties of C2-substituted indoles, SPR is utilized to measure real-time binding kinetics.

-

Causality & Design Choice: We immobilize the Aux/IAA degron peptide (rather than TIR1) on the sensor chip. TIR1 is a complex protein requiring the ASK1 adapter for structural stability[2]. Immobilizing the short, stable Aux/IAA peptide ensures uniform orientation and preserves the native conformation of the TIR1-ASK1 complex when flowed as the analyte.

-

Self-Validating System: The protocol includes a reference channel (mutant Aux/IAA peptide lacking the core GWPPV motif) to subtract non-specific binding, and a positive control (IAA) to validate the baseline "molecular glue" effect.

Step-by-Step Methodology:

-

Sensor Chip Functionalization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize the synthetic Aux/IAA degron peptide (e.g., domain II of IAA7) to a target level of 200 Response Units (RU). Block unreacted sites with 1 M ethanolamine.

-

Analyte Preparation: Purify recombinant TIR1-ASK1 complex from insect cell cultures. Prepare a 50 nM solution of TIR1-ASK1 in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1 mM DTT).

-

Ligand Incubation: Split the TIR1-ASK1 solution into three aliquots:

-

Control: Vehicle only (DMSO).

-

Positive Control: Pre-incubate with 10 µM IAA.

-

Test: Pre-incubate with 10 µM 2-(1H-indol-2-yl)ethanol (or its synthetic derivative).

-

-

Injection & Measurement: Flow the pre-incubated complexes over the active and reference channels at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

-

Regeneration: Wash the chip with 10 mM NaOH for 30 seconds to disrupt the protein-peptide complex, returning the signal to baseline.

Application 2: Synthesis of Phytoalexin Analogs (Fungicide Development)

Mechanistic Rationale

Cruciferous plants (e.g., Arabidopsis thaliana) produce indole-based phytoalexins, most notably camalexin (3-thiazol-2'-yl-indole), to deter fungal pathogens[1]. However, aggressive necrotrophic fungi such as Botrytis cinerea and Alternaria brassicicola have evolved specific detoxification enzymes that hydroxylate or cleave the C3 position of the indole ring, neutralizing the plant's defense[3].

By utilizing 2-(1H-indol-2-yl)ethanol as a synthetic precursor, chemists can generate bioisosteric analogs of camalexin where the active moiety is shifted to the C2 position. This "target-site evasion" strategy bypasses fungal detoxification mechanisms while retaining the lipophilic properties necessary to disrupt fungal cell membranes.

Protocol: High-Throughput Antifungal Phenotypic Screening

To evaluate the efficacy of 2-substituted indole derivatives, a microbroth dilution assay is employed.

-

Causality & Design Choice: Optical density (OD600) is notoriously unreliable for filamentous fungi due to mycelial clumping. Therefore, we utilize Resazurin, a redox dye. Active fungal mitochondria reduce blue resazurin to highly fluorescent pink resorufin, providing a direct, morphology-independent measure of cell viability.

-

Self-Validating System: The assay includes a positive control (Thiabendazole, a known systemic fungicide) to confirm assay sensitivity, and a media-only blank to establish background fluorescence.

Step-by-Step Methodology:

-

Inoculum Preparation: Harvest Botrytis cinerea spores from a 7-day-old Potato Dextrose Agar (PDA) plate using sterile 0.1% Tween-20. Filter through glass wool to remove hyphal fragments and adjust the spore concentration to

spores/mL in Potato Dextrose Broth (PDB). -

Compound Dilution: In a 96-well black, clear-bottom microtiter plate, perform a 2-fold serial dilution of the 2-(1H-indol-2-yl)ethanol derivative (range: 128 µM to 0.25 µM) in PDB. Ensure final DMSO concentration does not exceed 1%.

-

Inoculation & Incubation: Add 50 µL of the spore suspension to 50 µL of the compound dilutions. Incubate the plate in the dark at 25°C for 48 hours.

-

Viability Staining: Add 20 µL of 0.02% Resazurin solution to each well. Incubate for an additional 4 hours.

-

Quantification: Read the plate using a fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing resazurin reduction.

Quantitative Data Summary

The following table summarizes the comparative pharmacological and agricultural profiles of canonical C3-indoles versus the C2-substituted scaffold.

| Compound | Substitution Position | TIR1/AFB Activity | Metabolic Stability (in planta/fungi) | Primary Agricultural Application |

| Indole-3-acetic acid (IAA) | C3 | High (Agonist) | Low (Rapidly oxidized by GH3/peroxidases) | Natural Plant Growth Regulator |

| Tryptophol (Indole-3-ethanol) | C3 | Moderate (Precursor) | Low (Converted to IAA) | Natural Quorum Sensing / Auxin Precursor |

| Camalexin | C3 | None | Low (Detoxified by A. brassicicola) | Natural Phytoalexin |

| 2-(1H-indol-2-yl)ethanol | C2 | Low/Antagonist | High (Resistant to C3-specific enzymes) | Scaffold for Herbicides & Fungicides |

Mechanistic Visualization

The diagram below illustrates the divergent signaling outcomes when the TIR1/AFB receptor is engaged by a canonical C3-auxin versus a C2-substituted indole probe.

Mechanistic divergence of C2- vs. C3-substituted indoles in TIR1/AFB receptor activation and signaling.

References

-

Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

-

Glawischnig, E. (2007). Camalexin. Phytochemistry, 68(4), 401-406.[Link]

-

Cao, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 1030200.[Link]

-

Quareshy, M., et al. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. Plant Physiology, 178(3), 1140-1151.[Link]

-

Barreda, A., et al. (2024). Harnessing Camalexin as a Sustainable and Broad-Spectrum Antimicrobial Defense. Plant Pathology.[Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of 2-(1H-indol-2-yl)ethanol

Welcome to the Technical Support Center for Indole Synthesis. I am Dr. Aris, your Senior Application Scientist.

You are inquiring about the synthesis of 2-(1H-indol-2-yl)ethanol (also known as Isotryptophol or 2-(2-hydroxyethyl)indole ).

CRITICAL DISTINCTION: Do not confuse this target with Tryptophol (3-(2-hydroxyethyl)indole), which is the biologically ubiquitous isomer derived from tryptophan. The 2-substituted isomer presents unique synthetic challenges due to the nucleophilicity differences between the C2 and C3 positions of the indole ring.

Below is your technical guide, structured to troubleshoot and optimize your synthetic workflow.

Module 1: Strategic Route Selection

The synthesis of 2-(1H-indol-2-yl)ethanol generally fails with standard Fischer Indole protocols due to the difficulty in accessing the specific aldehyde/ketone precursor without cyclization artifacts. We recommend two high-fidelity routes: C2-Lithiation (for divergent synthesis) or Sonogashira Cyclization (for direct assembly).

Route Decision Matrix

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and lab capabilities.

Module 2: The C2-Lithiation Protocol (Route A)

This route relies on the Directed ortho-Metalation (DoM) strategy. The C2 proton of indole is not the most acidic (the N-H is), but with an electron-withdrawing protecting group (EWG) on the nitrogen, the C2 proton becomes the site of lithiation due to the "Complex Induced Proximity Effect" (CIPE).

Protocol Overview:

-

Protection: Indole

N-(Phenylsulfonyl)indole. -

Lithiation: React with

-BuLi at -78°C. -